(3E)-3-[(3-bromophenyl)methylidene]pyrrolidine hydrochloride
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Overview
Description
(3E)-3-[(3-bromophenyl)methylidene]pyrrolidine hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives It is characterized by the presence of a bromophenyl group attached to a pyrrolidine ring through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-[(3-bromophenyl)methylidene]pyrrolidine hydrochloride typically involves the reaction of 3-bromobenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-[(3-bromophenyl)methylidene]pyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or other derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and various organometallic compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of hydroxyl, amino, or alkyl-substituted derivatives.
Scientific Research Applications
(3E)-3-[(3-bromophenyl)methylidene]pyrrolidine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3E)-3-[(3-bromophenyl)methylidene]pyrrolidine hydrochloride involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyridine: A six-membered aromatic heterocycle with nitrogen.
Pyrrole: A five-membered aromatic heterocycle with nitrogen.
Pyrrolopyrazine: A nitrogen-containing heterocyclic compound with pyrrole and pyrazine rings.
Uniqueness
(3E)-3-[(3-bromophenyl)methylidene]pyrrolidine hydrochloride is unique due to the presence of the bromophenyl group, which imparts distinct chemical reactivity and biological activity. The combination of the pyrrolidine ring and the bromophenyl group allows for specific interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H13BrClN |
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Molecular Weight |
274.58 g/mol |
IUPAC Name |
(3E)-3-[(3-bromophenyl)methylidene]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C11H12BrN.ClH/c12-11-3-1-2-9(7-11)6-10-4-5-13-8-10;/h1-3,6-7,13H,4-5,8H2;1H/b10-6+; |
InChI Key |
SGRPVISQJQBYKX-AAGWESIMSA-N |
Isomeric SMILES |
C\1CNC/C1=C/C2=CC(=CC=C2)Br.Cl |
Canonical SMILES |
C1CNCC1=CC2=CC(=CC=C2)Br.Cl |
Origin of Product |
United States |
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